

# A Comparative Analysis of Off-Target Effects: AMG PERK 44 vs. GSK2656157

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Amg perk 44 |           |
| Cat. No.:            | B609916     | Get Quote |

A detailed examination of the selectivity profiles of two widely used PERK inhibitors reveals critical differences in their off-target activities, with significant implications for experimental design and data interpretation. While both **AMG PERK 44** and GSK2656157 are potent inhibitors of the primary target, Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), their interactions with other kinases diverge substantially. This guide provides a comprehensive comparison of their off-target effects, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.

## **Executive Summary**

GSK2656157, a well-characterized PERK inhibitor, has been shown to exert a significant off-target effect through potent inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This interaction is independent of its PERK inhibitory activity and can confound experimental results in studies related to inflammation, cell death, and ER stress.[1][2] In contrast, **AMG**PERK 44 demonstrates a superior selectivity profile, with minimal off-target engagement across extensive kinase panels.[3][4] Notably, **AMG PERK 44** does not inhibit RIPK1, making it a more suitable tool for specifically investigating PERK signaling in contexts where RIPK1 activity is a potential variable.[1]

## **Kinase Selectivity Profile**

The following tables summarize the inhibitory activity of **AMG PERK 44** and GSK2656157 against their intended target, PERK, and key off-targets.



Table 1: On-Target Potency

| Compound    | Target | IC50 (nM) | Assay Type      |
|-------------|--------|-----------|-----------------|
| AMG PERK 44 | PERK   | 6         | TR-FRET         |
| GSK2656157  | PERK   | 0.9       | Cell-free assay |

Table 2: Off-Target Effects



| Compound                     | Off-Target    | IC50 (nM)         | Fold<br>Selectivity<br>(Off-<br>Target/PERK)            | Key Findings                                |
|------------------------------|---------------|-------------------|---------------------------------------------------------|---------------------------------------------|
| AMG PERK 44                  | GCN2          | 7300              | >1000-fold                                              | Highly selective over GCN2.[3][5]           |
| B-Raf                        | >1000         | >160-fold         | No significant inhibition observed.[5]                  |                                             |
| RIPK1                        | No Inhibition | -                 | Does not interfere with RIPK1 activity.[1]              |                                             |
| Kinome Scan<br>(387 kinases) | -             | -                 | Clean selectivity profile at 1 µM.                      |                                             |
| GSK2656157                   | RIPK1         | Potent Inhibition | -                                                       | Direct and potent inhibitor of RIPK1.[1][2] |
| HRI                          | 460           | ~500-fold         | Significant<br>activity against<br>HRI.[6]              |                                             |
| Kinome Scan<br>(300 kinases) | -             | -                 | Generally selective, but with notable exceptions.[7][8] |                                             |

# **Signaling Pathways**

The intended and off-target signaling pathways for both inhibitors are depicted below.





Click to download full resolution via product page

#### **On-Target PERK Signaling Pathway.**



Click to download full resolution via product page

#### GSK2656157 Off-Target RIPK1 Signaling.

# **Experimental Protocols**

A general workflow for assessing kinase inhibitor selectivity is outlined below, followed by specific methodologies used in the characterization of **AMG PERK 44** and GSK2656157.





Click to download full resolution via product page

#### **General Kinase Inhibitor Selectivity Workflow.**

#### KINOMEscan Profiling:

This methodology is employed to assess the selectivity of a compound against a large panel of kinases. The assay is based on a competition binding assay where the test compound is incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates interaction.

AMG PERK 44: Screened at 1 μM against 387 kinases.[3]



GSK2656157: Profiled against a panel of 300 kinases.[6][7]

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay:

This assay was used to determine the IC50 of **AMG PERK 44** for PERK. It measures the inhibition of PERK kinase activity by quantifying the phosphorylation of a substrate. The assay utilizes a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled substrate. When the substrate is phosphorylated, the two fluorophores are brought into proximity, allowing for FRET. Inhibition of PERK reduces the FRET signal.

#### ADP-Glo Kinase Assay:

This luminescent assay was used to measure the kinase activity of both PERK and RIPK1. The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.

#### Cellular Assays for PERK Inhibition:

The cellular potency of the inhibitors was determined by measuring the inhibition of PERK autophosphorylation and the phosphorylation of its downstream substrate,  $eIF2\alpha$ . This is typically assessed by Western blotting or other immunoassays in cells treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence of the inhibitor.

#### TNF-induced Cell Death Assays:

To investigate the off-target effects of GSK2656157 on RIPK1, cell viability assays were performed in mouse embryonic fibroblasts (MEFs) treated with TNFα in combination with either a TAK1 inhibitor or a pan-caspase inhibitor to induce RIPK1-dependent apoptosis or necroptosis, respectively.[1] The ability of the inhibitors to protect cells from TNF-induced death was measured.[1]

### Conclusion



The choice between **AMG PERK 44** and GSK2656157 as a pharmacological tool to study PERK signaling should be made with careful consideration of their distinct off-target profiles. GSK2656157's potent inhibition of RIPK1 necessitates caution, particularly in research areas where TNF signaling and RIPK1-mediated pathways are relevant. In such cases, the highly selective nature of **AMG PERK 44**, which lacks this off-target activity, makes it a more reliable and specific inhibitor for elucidating the physiological and pathological roles of PERK. Researchers are encouraged to consider the potential for off-target effects to influence their experimental outcomes and to select the most appropriate inhibitor for their specific research question.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probe AMG-PERK-44 | Chemical Probes Portal [chemicalprobes.org]
- 4. AMG PERK 44 | PERK | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of Off-Target Effects: AMG PERK 44 vs. GSK2656157]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609916#comparing-amg-perk-44-and-gsk2656157-off-target-effects]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com